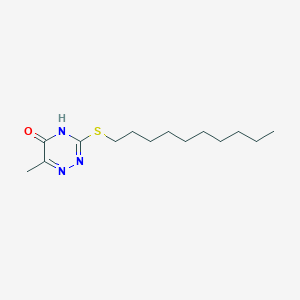
3-(Decylsulfanyl)-6-methyl-1,2,4-triazin-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Decylsulfanyl)-6-methyl-1,2,4-triazin-5-ol is a chemical compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a decylsulfanyl group attached to the triazine ring, which imparts unique chemical and physical properties. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Decylsulfanyl)-6-methyl-1,2,4-triazin-5-ol typically involves the reaction of 6-methyl-1,2,4-triazin-5-ol with a decylsulfanyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as indicated by thin-layer chromatography (TLC).
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and improved yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process. Additionally, the purification of the final product can be achieved through recrystallization or column chromatography, depending on the desired purity level.
化学反応の分析
Types of Reactions
3-(Decylsulfanyl)-6-methyl-1,2,4-triazin-5-ol undergoes various chemical reactions, including:
Oxidation: The decylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding thiol derivative.
Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted triazine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditionsroom temperature, organic solvent (e.g., dichloromethane).
Reduction: Lithium aluminum hydride; reaction conditionsanhydrous conditions, inert atmosphere (e.g., nitrogen or argon).
Substitution: Various nucleophiles (e.g., amines, thiols); reaction conditionsorganic solvent, base (e.g., potassium carbonate), room temperature or slightly elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted triazine derivatives with different functional groups.
科学的研究の応用
3-(Decylsulfanyl)-6-methyl-1,2,4-triazin-5-ol has found applications in various scientific research fields:
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and additives for various industrial applications, including coatings and adhesives.
作用機序
The mechanism of action of 3-(Decylsulfanyl)-6-methyl-1,2,4-triazin-5-ol is primarily attributed to its ability to interact with biological membranes and proteins. The decylsulfanyl group enhances the compound’s lipophilicity, allowing it to integrate into lipid bilayers and disrupt membrane integrity. Additionally, the triazine ring can form hydrogen bonds and other interactions with protein targets, potentially inhibiting their function. The exact molecular targets and pathways involved may vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
3-(Decylsulfanyl)-1,2,4-triazin-5-ol: Similar structure but lacks the methyl group at the 6-position.
6-Methyl-1,2,4-triazin-5-ol: Similar structure but lacks the decylsulfanyl group.
3-(Octylsulfanyl)-6-methyl-1,2,4-triazin-5-ol: Similar structure but with an octylsulfanyl group instead of a decylsulfanyl group.
Uniqueness
3-(Decylsulfanyl)-6-methyl-1,2,4-triazin-5-ol is unique due to the presence of both the decylsulfanyl and methyl groups, which impart distinct chemical and physical properties The decylsulfanyl group enhances the compound’s lipophilicity and membrane-disrupting ability, while the methyl group at the 6-position can influence the compound’s reactivity and interaction with biological targets
特性
分子式 |
C14H25N3OS |
|---|---|
分子量 |
283.44 g/mol |
IUPAC名 |
3-decylsulfanyl-6-methyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C14H25N3OS/c1-3-4-5-6-7-8-9-10-11-19-14-15-13(18)12(2)16-17-14/h3-11H2,1-2H3,(H,15,17,18) |
InChIキー |
UXHWSFZAOFGFBB-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCSC1=NN=C(C(=O)N1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















